molecular formula C42H67NO16 B1668359 Carbomycin CAS No. 4564-87-8

Carbomycin

Cat. No.: B1668359
CAS No.: 4564-87-8
M. Wt: 842.0 g/mol
InChI Key: FQVHOULQCKDUCY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbomycin, also known as magnamycin, is a crystalline macrolide antibiotic . It is derived from the bacterium Streptomyces halstedii and is active in inhibiting the growth of Gram-positive bacteria and certain Mycoplasma strains . The primary targets of this compound are these bacteria and Mycoplasma strains.

Mode of Action

This compound inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the this compound A disaccharide overlaps the A-site . This interaction with its targets results in the inhibition of protein synthesis, thereby preventing the growth of the targeted bacteria and Mycoplasma strains.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis. By inhibiting protein synthesis, this compound disrupts the normal functioning of the targeted bacteria and Mycoplasma strains, leading to their inability to grow and reproduce .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis in the targeted bacteria and Mycoplasma strains . This leads to the disruption of their normal cellular functions, preventing their growth and reproduction, and ultimately leading to their death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and organic matter content of the soil from which Streptomyces halstedii is isolated can influence the production of this compound . Additionally, the physiological conditions within the human body, such as pH and presence of other substances, can also affect the absorption, distribution, metabolism, and excretion of this compound.

Chemical Reactions Analysis

Carbomycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Substitution reactions can occur, particularly involving the hydroxyl and amino groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

[6-[6-[[7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVHOULQCKDUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859876
Record name 6-{[6-{[7-(Acetyloxy)-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl 3-methylbutanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

842.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbomycin
Reactant of Route 2
Carbomycin
Reactant of Route 3
Carbomycin
Reactant of Route 4
Carbomycin
Reactant of Route 5
Carbomycin
Reactant of Route 6
Carbomycin

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